molecular formula C21H23NO2 B11098676 1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid

1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid

Cat. No.: B11098676
M. Wt: 321.4 g/mol
InChI Key: JAJKMVIDKDCQDH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller ring structures are combined to form the larger, more complex ring system characteristic of this compound. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a tool in biochemical research.

    Medicine: If found to have biological activity, it could be developed into a therapeutic agent for treating various diseases.

    Industry: Its chemical properties might make it useful in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and thereby affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid include other polycyclic compounds with similar ring structures. These might include:

    Diterpenoids: A class of compounds derived from diterpenes, which have a similar polycyclic structure.

    Steroids: Another class of polycyclic compounds with significant biological activity.

What sets this compound apart is its specific arrangement of rings and functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

9,11-dimethyl-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid

InChI

InChI=1S/C21H23NO2/c1-11-9-12(2)18-15-7-4-8-16(15)19(21(23)24)22-10-13-5-3-6-14(13)17(11)20(18)22/h3-4,6-7,9,13-16,19H,5,8,10H2,1-2H3,(H,23,24)

InChI Key

JAJKMVIDKDCQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3C=CCC3C(N4C2=C1C5C=CCC5C4)C(=O)O)C

Origin of Product

United States

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